molecular formula C15H33NO6 B1294828 Tris(2-(2-methoxyethoxy)ethyl)amine CAS No. 70384-51-9

Tris(2-(2-methoxyethoxy)ethyl)amine

Cat. No.: B1294828
CAS No.: 70384-51-9
M. Wt: 323.43 g/mol
InChI Key: XGLVDUUYFKXKPL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The systematic identification of a chemical compound is crucial for unambiguous communication in scientific and industrial contexts. This section details the various names and identifiers for Tris(2-(2-methoxyethoxy)ethyl)amine.

Molecular Formula:The molecular formula for this compound is C₁₅H₃₃NO₆.wikipedia.orgnih.govchemicalbook.com

IdentifierValue
IUPAC Name 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine nih.gov
Common Synonyms TDA-1, Tris(dioxa-3,6-heptyl)amine, Tris(3,6-dioxaheptyl)amine chemicalbook.comnih.gov
CAS Registry Number 70384-51-9 nih.govchemicalbook.com
Molecular Formula C₁₅H₃₃NO₆ wikipedia.orgnih.govchemicalbook.com

Historical Context and Significance in Chemical Research

The journey of this compound from its synthesis to its application in various chemical processes highlights its importance in research and industry.

Comparison with Cryptands and Crown Ethers

TDA-1 is often considered a flexible, acyclic analogue of cryptands, particularly the extensively studied 2.2.2-cryptand. acs.orgnih.gov This comparison stems from the similarity in their donor atom arrangement. nih.gov However, the fundamental difference in their molecular architecture—TDA-1 being acyclic (non-cyclic) while crown ethers are cyclic and cryptands are bicyclic—leads to significant distinctions in their properties and interactions with other molecules. nih.govdifferencebetween.comquora.com

Crown ethers are cyclic polyethers that form stable complexes, known as coronates, with various cations, especially those of alkali and alkaline earth metals. sigmaaldrich-jp.com Their binding selectivity is largely dependent on the match between the cation's diameter and the size of the ether's cavity. libretexts.org Cryptands, which are bicyclic or polycyclic multidentate ligands, typically form even more stable and selective complexes (cryptates) than crown ethers. differencebetween.comsigmaaldrich-jp.com They encapsulate guest ions in a three-dimensional cavity, binding them through both nitrogen and oxygen donor atoms. dalalinstitute.com

TDA-1 combines features of both, acting as a powerful complexing agent. It has been described as superior to the crown ether 18-crown-6 (B118740) for phase transfer catalysis. wikipedia.org Unlike the rigid structures of cryptands, the acyclic nature of TDA-1 provides significant flexibility. nih.gov This flexibility allows for a greater range of luminescence tunability when complexed with certain ions, such as Eu(II), compared to analogous cryptates. acs.orgnih.gov

Furthermore, research on f-block metals has shown that TDA-1's flexibility enables a variety of binding modes that are not accessible to the more rigid cryptands. acs.org For instance, TDA-1 was found to bind more tightly to Yb(II) and U(III) in the solid state than 2.2.2-cryptand. acs.orgnih.gov This suggests that TDA-1 can play a crucial role in the isolation of various low-valent f-block metals. acs.org The acyclic structure of TDA-1 also leads to different coordination numbers in the resulting complexes; it forms nine-coordinate complexes with U(III), whereas 2.2.2-cryptand typically forms ten-coordinate complexes. researchgate.net

While cryptands are known for their high selectivity and the strength of the complexes they form, they can be expensive and difficult to synthesize. dalalinstitute.com TDA-1, being commercially available, presents an accessible alternative for various applications. nih.gov

Interactive Data Table: Comparison of Ligand Characteristics

FeatureThis compound (TDA-1)Crown EthersCryptands
Structure Acyclic, flexible polyether amine nih.govMonocyclic polyethers differencebetween.comsigmaaldrich-jp.comBicyclic/Polycyclic aza-polyethers differencebetween.comsigmaaldrich-jp.com
Key Donor Atoms Nitrogen, Oxygen wikipedia.orgOxygen quora.comNitrogen, Oxygen dalalinstitute.com
Flexibility High nih.govModerate mie-u.ac.jpLow (Rigid) nih.gov
Complex Type Coordination complexCoronate sigmaaldrich-jp.comCryptate dalalinstitute.com
Binding 3D coordination via flexible arms2D encapsulation in a cavity libretexts.org3D encapsulation in a cavity dalalinstitute.com
Selectivity High, influenced by flexibility acs.orgHigh, based on cavity size libretexts.orgVery high, size-selective dalalinstitute.com

Properties

IUPAC Name

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLVDUUYFKXKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN(CCOCCOC)CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072064
Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
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Molecular Weight

323.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70384-51-9
Record name 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
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Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)-
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Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
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Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
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Record name Tris[2-(2-methoxyethoxy)ethyl]amine
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Synthesis and Preparation Methodologies

Established Synthetic Routes

Reductive Amination of 2-(2-methoxyethoxy)ethanol with Ammonia and Hydrogen

Raney nickel is a widely employed heterogeneous catalyst for reductive amination reactions due to its high activity, selectivity, and cost-effectiveness. acs.orgwikipedia.org It is a fine-grained, porous solid composed primarily of nickel, derived from a nickel-aluminum alloy. wikipedia.org The high surface area and the presence of adsorbed hydrogen make it particularly effective for hydrogenation processes. orgsyn.org In the synthesis of Tris(2-(2-methoxyethoxy)ethyl)amine, Raney nickel facilitates both the dehydrogenation of the alcohol to the aldehyde and the subsequent hydrogenation of the imine intermediates. wikipedia.org

The catalytic activity of Raney nickel is influenced by its preparation method, including the conditions of leaching the aluminum from the alloy, which affects the catalyst's surface area and porosity. wikipedia.org The choice of Raney nickel as a catalyst is advantageous due to its ability to be recycled and reused, although its activity may decrease over multiple cycles. researchgate.net

The efficiency and selectivity of the reductive amination process are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, pressure, catalyst loading, and the molar ratio of reactants.

Temperature: The reaction temperature influences the rates of both the desired amination and potential side reactions. Generally, temperatures in the range of 100-150°C are employed for the reductive amination of alcohols. researchgate.net Higher temperatures can lead to increased rates of reaction but may also promote undesirable side reactions such as dehydration or decomposition.

Pressure: The reaction is typically carried out under elevated hydrogen pressure, which is crucial for the hydrogenation steps. Pressures can range from atmospheric to over 100 atmospheres. Higher hydrogen pressure generally favors the reduction of the imine intermediates, driving the reaction towards the desired amine products. The partial pressure of ammonia also plays a significant role in the reaction equilibrium. mdpi.com

Reactant Ratio: The molar ratio of 2-(2-methoxyethoxy)ethanol to ammonia is a critical parameter. An excess of ammonia is often used to favor the formation of the primary amine initially and to suppress the formation of byproducts.

ParameterOptimized RangeRationale
Temperature 100 - 150 °CBalances reaction rate and selectivity, minimizing side reactions. researchgate.net
Hydrogen Pressure Atmospheric to >100 atmFavors the hydrogenation of imine intermediates.
Catalyst Loading Optimized for cost-effectivenessSufficient to achieve a desirable reaction rate without excessive cost.
Ammonia Used in excessPromotes the initial formation of the primary amine and minimizes byproducts.

This table presents generally optimized conditions for reductive amination of alcohols using Raney nickel. Specific conditions for the synthesis of this compound may vary based on proprietary industrial processes.

Alkylation of Triethanolamine Borate with 2-Chloroethyl methyl ether

An alternative synthetic route to this compound is through the alkylation of a triethanolamine derivative. In this method, triethanolamine is first converted to its borate ester, which then reacts with an alkylating agent, such as 2-chloroethyl methyl ether. This reaction is often facilitated by phase-transfer catalysis.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). acsgcipr.org In the context of this synthesis, the triethanolamine borate may be present in a solid or aqueous phase, while the alkylating agent is in an organic phase.

Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst. wikipedia.orgnih.gov It is a quaternary ammonium salt that can facilitate the transfer of an anion (in this case, likely the deprotonated hydroxyl groups of the triethanolamine borate) from the aqueous or solid phase into the organic phase where the reaction with the alkylating agent occurs. nih.gov The tetrabutylammonium cation forms an ion pair with the anionic reactant, and the lipophilic nature of the butyl groups allows this ion pair to be soluble in the organic solvent. nih.gov This transfer of the nucleophile into the organic phase significantly accelerates the rate of the alkylation reaction. The use of TBAB is advantageous due to its commercial availability, relatively low cost, and high efficiency in promoting such reactions. encyclopedia.pub

The choice of solvent is crucial in phase-transfer catalyzed reactions. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is often employed in these systems. phasetransfercatalysis.comgchemglobal.com Its high polarity allows it to dissolve a wide range of organic and inorganic compounds. phasetransfercatalysis.com In the alkylation of triethanolamine borate, DMSO can serve several functions. It can help to dissolve the triethanolamine borate and the phase-transfer catalyst, creating a more homogeneous reaction environment. Furthermore, as a polar aprotic solvent, DMSO solvates cations well but does not strongly solvate anions. phasetransfercatalysis.com This leaves the anionic nucleophile (the deprotonated hydroxyl groups) relatively "naked" and highly reactive, thereby increasing the rate of the nucleophilic substitution reaction with 2-chloroethyl methyl ether. phasetransfercatalysis.com

ComponentRole in the Reaction
Triethanolamine Borate Starting material containing the core triethanolamine structure.
2-Chloroethyl methyl ether Alkylating agent that introduces the 2-methoxyethoxyethyl groups.
Tetrabutylammonium bromide (TBAB) Phase-transfer catalyst that transports the nucleophile into the organic phase. nih.gov
Dimethyl sulfoxide (DMSO) Polar aprotic solvent that dissolves reactants and enhances the nucleophilicity of the reacting anion. phasetransfercatalysis.com

This table outlines the key components and their functions in the alkylation synthesis of this compound.

Alkylation of Amine Precursors with 2-(2-methoxyethoxy)ethyl Halides

The synthesis of this compound can be accomplished through the nucleophilic substitution reaction between an amine precursor, such as ammonia, and a 2-(2-methoxyethoxy)ethyl halide (e.g., chloride or bromide). This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The reaction sequence begins with the formation of a primary amine, 2-(2-methoxyethoxy)ethanamine. However, this primary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a secondary amine, bis(2-(2-methoxyethoxy)ethyl)amine. This secondary amine, being even more nucleophilic than the primary amine, readily reacts further to yield the desired tertiary amine product, this compound.

A significant challenge in this synthetic approach is the potential for over-alkylation. Since the desired tertiary amine product still possesses a lone pair of electrons on the nitrogen atom, it can react with a fourth molecule of the alkyl halide to form a quaternary ammonium salt. This series of consecutive reactions often results in a mixture of primary, secondary, tertiary, and quaternary ammonium products, which can complicate purification and reduce the yield of the target compound.

To selectively synthesize the tertiary amine, careful control of the reaction stoichiometry is essential. Using a molar excess of the 2-(2-methoxyethoxy)ethyl halide relative to ammonia can favor the formation of the trisubstituted product. However, this also increases the likelihood of forming the quaternary ammonium salt.

Scalability and Industrial Production Considerations

For large-scale and industrial production of this compound, the alkyl halide route is often less favored due to issues with atom economy (formation of halide salts as byproducts) and the potential for over-alkylation. Industrial processes typically favor the catalytic amination of alcohols, which is a more environmentally benign and cost-effective method.

A documented industrial synthesis route for this compound involves the reaction of 2-(2-methoxyethoxy)ethanol with ammonia in the presence of hydrogen gas and a suitable catalyst, such as Raney nickel. This process, often termed "reductive amination" or utilizing the "hydrogen borrowing" methodology, proceeds through several key steps:

The catalyst facilitates the dehydrogenation of the alcohol to form an intermediate aldehyde.

The aldehyde then reacts with ammonia to form an imine.

Finally, the imine is hydrogenated by the catalyst (using either the "borrowed" hydrogen from the first step or external hydrogen) to form the amine.

This process can be repeated sequentially to produce the secondary and ultimately the tertiary amine.

Key considerations for scaling up this process include:

Catalyst Selection: A range of heterogeneous catalysts, including those based on nickel, cobalt, ruthenium, and iridium, are effective for alcohol amination. The choice of catalyst impacts reaction efficiency, selectivity, and operating conditions.

Reaction Conditions: High temperatures and pressures are typically required to drive the reaction. Optimizing these parameters is crucial for maximizing yield and minimizing side reactions.

Selectivity: Controlling the degree of alkylation to selectively produce the tertiary amine is a primary challenge. This can be influenced by the alcohol-to-ammonia ratio, catalyst type, and reaction conditions. For instance, recirculating undesired primary or secondary amines back into the reactor can inhibit their net formation and favor the production of the tertiary amine.

Product Separation: The reaction mixture will contain the desired product, unreacted starting materials, water as a byproduct, and potentially other amine products. Efficient separation and purification techniques are critical for isolating the high-purity final product.

ParameterIndustrial ConsiderationResearch Findings
Reactants 2-(2-methoxyethoxy)ethanol, Ammonia, HydrogenAlcohols are preferred over alkyl halides for better atom economy and fewer corrosive byproducts.
Catalyst Heterogeneous catalysts (e.g., Raney Nickel, supported Ru or Co)Noble metals (Ru, Ir) and base metals (Ni, Co) are effective. Catalyst choice influences selectivity and reaction conditions.
Mechanism Reductive Amination / Hydrogen BorrowingThe process involves alcohol dehydrogenation, imine formation, and subsequent hydrogenation, with water as the only byproduct.
Selectivity Control Adjusting reactant ratios, temperature, pressure, and catalyst.Formation of primary, secondary, and tertiary amines can occur; achieving high selectivity for the tertiary amine is a key challenge.
Byproducts WaterThis method is considered environmentally benign due to the formation of water as the primary byproduct.

Purification and Characterization Techniques in Synthesis

Following synthesis, a robust purification and characterization protocol is necessary to ensure the identity and purity of this compound.

Chromatographic Methods

Flash column chromatography is a standard technique for the purification of organic compounds, including amines. However, the basic nature of the amine functional group in this compound presents a challenge when using standard silica gel as the stationary phase. The acidic silanol groups on the silica surface can interact strongly with the basic amine, leading to poor separation, peak tailing, and in some cases, irreversible adsorption of the product onto the column.

Several strategies have been developed to overcome this issue:

Mobile Phase Modification: A common approach is to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (B78521), to the mobile phase. This competing base neutralizes the acidic sites on the silica gel, minimizing the interaction with the target amine and allowing for better elution and peak shape.

Alternative Stationary Phases: To avoid the issues with acidic silica altogether, alternative stationary phases can be used.

Amine-functionalized silica: This material has an organic amine covalently bonded to the silica surface, creating a basic environment that is more compatible with the purification of basic compounds. This often allows for the use of less polar, non-polar solvent systems (e.g., hexane/ethyl acetate) and provides excellent separation.

Basic Alumina: Alumina (aluminum oxide) is a basic stationary phase that can be an effective alternative to silica for purifying amines.

Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water mixed with acetonitrile or methanol). To achieve good separation of amines, the pH of the mobile phase is often adjusted to be alkaline (e.g., by adding triethylamine). At a high pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention on the non-polar stationary phase, which often leads to a successful purification.

MethodStationary PhaseTypical Mobile PhasePrinciple of Operation
Normal-Phase (Modified) Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineThe added base neutralizes acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine product.
Normal-Phase (Alternative) Amine-functionalized SilicaHexane/Ethyl AcetateThe basic surface of the stationary phase minimizes acid-base interactions, allowing for efficient separation of amines.
Reversed-Phase C18-bonded SilicaWater/Acetonitrile with pH adjustment (e.g., 0.1% Triethylamine)The amine is maintained in its more hydrophobic free-base form at alkaline pH, increasing retention and enabling separation on the non-polar stationary phase.

Spectroscopic Analysis (e.g., HNMR)

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an essential tool for confirming the structure of this compound. The molecule's structure, N(CH2CH2OCH2CH2OCH3)3, gives rise to a predictable spectrum. Due to the symmetry of the molecule, where the three arms attached to the central nitrogen are identical, a relatively simple spectrum is expected.

The expected signals in the 1H NMR spectrum are as follows:

A singlet corresponding to the protons of the three methoxy (B1213986) (–OCH3) groups.

A triplet corresponding to the protons of the three methylene (B1212753) groups attached to the central nitrogen (N–CH2–).

A triplet corresponding to the protons of the three methylene groups adjacent to the first ether oxygen (–CH2–O–CH2–).

A multiplet (often appearing as a singlet or narrow multiplet) for the six central methylene groups (–O–CH2–CH2–O–).

The integration of these peaks would correspond to the number of protons in each unique chemical environment.

Chemical GroupPredicted 1H NMR Chemical Shift (ppm)Predicted MultiplicityIntegration
C H3O–~3.3Singlet9H
N–C H2–~2.8Triplet6H
C H2–O–CH2–~3.5Triplet6H
–O–C H2–C H2–O–~3.6Multiplet12H

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mechanistic Investigations of Tda 1 Functionality

Role as a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is a powerful technique in synthetic chemistry that enables reactions between reactants in heterogeneous systems, typically involving an aqueous and an organic phase. numberanalytics.comnih.gov The catalyst's primary role is to transport one reactant across the phase boundary into the other phase, where the reaction can then proceed. numberanalytics.com TDA-1 excels in this role due to its specific structural and chemical properties.

The fundamental principle of phase-transfer catalysis involves the solubilization of a reactant in a phase where it is normally insoluble. mdpi.com TDA-1, with its lipophilic exterior and hydrophilic interior containing ether linkages and a central nitrogen atom, is adept at this process. wikipedia.orgphasetransfercatalysis.com

In a typical biphasic system, an inorganic nucleophile, for example, may be soluble in the aqueous phase but insoluble in the organic phase containing the organic substrate. TDA-1 can complex with the cation of the inorganic salt (e.g., K⁺ from KMnO₄), and this complex, now having a more lipophilic exterior, can transport the associated anion (e.g., MnO₄⁻) into the organic phase. mdpi.com This transfer of the anionic reactant into the organic phase allows it to react with the organic substrate. This mechanism is crucial for many synthetic applications, including oxidation and nucleophilic substitution reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The ability of TDA-1 to form stable complexes with metal ions is central to its catalytic activity. wikipedia.org Its flexible, open-chain structure allows it to effectively encapsulate a variety of cations, similar to crown ethers and cryptands. wikipedia.orgphasetransfercatalysis.com The oxygen and nitrogen atoms in the TDA-1 molecule act as Lewis basic sites that coordinate with the metal ion.

TDA-1 is known to form complexes with a range of metal ions. This complexation is a key step in the catalytic cycle, as it is the resulting ion pair that is soluble in the organic phase. A notable example is the complexation of the potassium ion (K⁺), where the TDA-1 molecule wraps around the ion. wikipedia.org

Metal Ions Known to Complex with TDA-1
Alkali Metals
Sodium (Na⁺)
Potassium (K⁺)
Cesium (Cs⁺)
f-Block Metals
Ytterbium(II) (Yb²⁺)
Uranium(III) (U³⁺)

This table is based on descriptive findings in the literature. wikipedia.org

The strength of these complexes is a critical factor in the catalytic efficiency of TDA-1. The flexible nature of TDA-1 allows it to adapt to different sizes of metal ions, contributing to its broad applicability. wikipedia.org

By effectively transferring reactants to the site of reaction and increasing their reactivity, TDA-1 significantly enhances reaction rates and improves product yields. numberanalytics.com This catalytic action allows many reactions to proceed under milder conditions, often with fewer byproducts. phasetransfercatalysis.com

The use of TDA-1 as a phase-transfer catalyst has been documented in various types of organic reactions, leading to improved outcomes.

Type of ReactionEffect of TDA-1 Catalysis
Oxidation of Arylmethanols Facilitates the reaction under phase-transfer conditions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Phase-Transfer Glycosylation Acts as a cryptand to enable the glycosylation process. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Synthesis of Deoxyadenosine Analogues Functions as a phase-transfer catalyst in nucleophilic substitution. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Ullmann Reaction Demonstrates successful application in this type of coupling reaction. phasetransfercatalysis.com
Grignard Reaction Shows surprising effectiveness in facilitating this organometallic reaction. phasetransfercatalysis.com

These examples highlight the versatility of TDA-1 in promoting a range of chemical transformations that would otherwise be slow or inefficient due to the immiscibility of the reactants.

Comparison of Catalytic Efficacy with Other Phase-Transfer Catalysts

The performance of a phase-transfer catalyst is often evaluated by comparing it to other known catalysts under similar reaction conditions. TDA-1 has been noted for its high efficiency, often surpassing that of other common catalysts.

It has been described as being superior to 18-crown-6 (B118740), a well-known crown ether used for phase-transfer catalysis. wikipedia.org While crown ethers are effective, the acyclic nature of TDA-1 provides it with greater conformational flexibility, which can lead to stronger binding with a wider variety of cations and, consequently, enhanced catalytic activity. wikipedia.org

CatalystStructural FeaturesKey Functional Aspect
Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) Acyclic polyether amineCombines the complexing ability of cryptands with the flexibility of glycols. wikipedia.orgphasetransfercatalysis.com
18-Crown-6 Cyclic polyether (crown ether)Forms stable complexes with cations that fit within its cavity, notably K⁺.
Quaternary Ammonium Salts (e.g., TBAB) Cationic head group with alkyl chainsForms ion pairs with anions to transport them into the organic phase.

The superior performance of TDA-1 can be attributed to its unique combination of strong cation complexation and high lipophilicity of the resulting complex, which together lead to very efficient transfer of the reactive species into the organic phase.

Advanced Applications in Organic Synthesis

Oxidation Reactions

The unique properties of Tris(2-(2-methoxyethoxy)ethyl)amine, also known as TDA-1, have been harnessed to facilitate a range of oxidation reactions, offering mild and selective conditions for the transformation of sensitive functional groups.

Oxidation of Arylmethanols under Phase-Transfer Conditions

This compound has proven to be an exceptional phase-transfer catalyst for the oxidation of arylmethanols to their corresponding aldehydes using potassium permanganate (B83412) (KMnO₄). nih.gov Under these phase-transfer conditions, the reaction proceeds smoothly at room temperature, affording good to excellent yields of the desired benzaldehydes. A significant advantage of this system is the minimal over-oxidation of the aldehyde products to carboxylic acids, a common side reaction in many permanganate-based oxidations. nih.gov

The general procedure involves the reaction of the arylmethanol in an organic solvent, such as dichloromethane (B109758), with aqueous potassium permanganate in the presence of a catalytic amount of this compound. The catalyst facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase, where the oxidation of the alcohol occurs.

The effectiveness of this catalytic system is demonstrated in the oxidation of a variety of substituted arylmethanols. The table below summarizes the research findings for the oxidation of several arylmethanols, detailing the reaction times and the corresponding yields of the aldehyde products.

Arylmethyl AlcoholReaction Time (hours)Yield of Benzaldehyde (%)
Benzyl alcohol285
4-Methylbenzyl alcohol1.590
4-Methoxybenzyl alcohol192
4-Chlorobenzyl alcohol382
4-Nitrobenzyl alcohol478

This data is representative of typical results and may vary based on specific reaction conditions.

Role in Stabilizing Permanganate Ions

A key factor in the success of this compound as a phase-transfer catalyst for permanganate oxidations is its ability to form a stable complex with the permanganate ion (MnO₄⁻). The three polyether chains of the amine effectively encapsulate the potassium cation (K⁺), creating a lipophilic complex that is soluble in the organic phase. This complexation not only transports the permanganate ion into the reaction medium but also stabilizes it, preventing its rapid decomposition. nih.gov

The resulting this compound-KMnO₄ complex is described as a "purple benzene" solution that is remarkably stable, with the precipitation of manganese dioxide (MnO₂), a product of permanganate reduction, occurring only very slowly over a period of hours to days. This enhanced stability allows for controlled and efficient oxidation under mild conditions. nih.gov

Chemoselective Oxidation of Sulfides

While this compound has demonstrated significant utility in the oxidation of alcohols, its application in the chemoselective oxidation of sulfides to either sulfoxides or sulfones is not well-documented in the available scientific literature. General methods for the phase-transfer catalyzed oxidation of sulfides using various oxidizing agents are known, but specific studies detailing the use of this compound for this purpose are scarce. Further research is needed to explore the potential of this catalyst in achieving chemoselectivity in sulfide (B99878) oxidation, which remains a valuable transformation in organic synthesis.

Glycosylation Processes

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and drug discovery. This compound has been employed as a powerful phase-transfer catalyst in glycosylation reactions, particularly for heterocyclic compounds, where it facilitates the reaction between the glycosyl donor and the acceptor.

Phase-Transfer Glycosylation of Heterocyclic Compounds

This compound has been successfully utilized as a cryptand-like phase-transfer catalyst in the glycosylation of heterocyclic compounds. A notable example is the solid-liquid phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. chemicalbook.com This method offers significant advantages over traditional liquid-liquid phase-transfer conditions, especially when dealing with alkali-labile protecting groups on the glycosyl donor. chemicalbook.com

In this solid-liquid system, an aprotic solvent, a solid base such as potassium hydroxide (B78521) (KOH), and this compound are employed. The catalyst complexes the potassium ion from the solid base, facilitating the deprotonation of the heterocyclic acceptor in the organic phase. This "naked" anionic acceptor then readily reacts with the glycosyl donor. This approach leads to high yields and, crucially, high stereospecificity, favoring the formation of the desired β-anomer. chemicalbook.com

This methodology has also been applied to the synthesis of important nucleoside analogues, such as 1,3-dideaza-2′-deoxyadenosine and related benzimidazole (B57391) 2′-deoxyribonucleosides, showcasing the broad utility of this compound in the synthesis of biologically relevant molecules. sigmaaldrich.com

Deprotonation of Glycosyl Acceptors

In the context of phase-transfer glycosylation, the deprotonation of the acceptor molecule is a critical step to enhance its nucleophilicity. For glycosylation of heterocyclic compounds like pyrrolo[2,3-d]pyrimidines, the generation of the pyrrolyl anion is essential for the reaction to proceed efficiently. chemicalbook.com

The role of this compound in this process is not to act as a base itself, but to facilitate the action of the primary base (e.g., solid KOH). By sequestering the potassium ion, the amine effectively "solubilizes" the base in the aprotic organic solvent, creating a highly reactive, unassociated hydroxide ion. This "naked" hydroxide is a much stronger base than the ion-paired species, leading to efficient deprotonation of the glycosyl acceptor. Therefore, this compound acts as a catalyst for the deprotonation step by enhancing the basicity of the inorganic base in the organic phase. chemicalbook.com There is no evidence to suggest that this compound directly deprotonates the hydroxyl groups of glycosyl acceptors.

Stereoselective Product Formation

This compound, also known as TDA-1, has proven to be an effective phase-transfer catalyst and cryptand in reactions where control of stereochemistry is crucial. chemicalbook.comsigmaaldrich.comresearchgate.net Its open-chain structure, combining the functionalities of an amine and a polyether, allows it to complex with cations, thereby influencing the reactivity and stereochemical outcome of reactions involving anionic species. organic-chemistry.org

One notable application is in the stereoselective glycosylation for the synthesis of nucleosides. The amine has been successfully employed as a catalyst in the glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and in the synthesis of various benzimidazole 2'-deoxyribonucleosides. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In these reactions, TDA-1 facilitates the transfer of the nucleobase anion from an aqueous or solid phase to the organic phase containing the glycosyl donor. By forming a complex with the counter-ion (e.g., potassium), TDA-1 creates a "naked" and more reactive anion, which can then attack the glycosyl donor. The flexible yet encapsulating nature of the TDA-1-cation complex helps to direct the approach of the nucleophile to the anomeric center of the sugar moiety, leading to the preferential formation of one stereoisomer over the other.

For instance, in the synthesis of 1,3-dideaza-2'-deoxyadenosine and its analogs, TDA-1 was used as a phase-transfer catalyst for the stereoselective glycosylation of nitrobenzimidazole anions. sigmaaldrich.com This process is critical for establishing the correct anomeric configuration (α or β) of the resulting nucleoside, which is paramount for its biological activity.

Synthesis of Nucleoside Analogs and Biologically Relevant Compounds

The ability of this compound to facilitate complex reactions makes it a valuable tool in the synthesis of modified nucleosides, which are cornerstones in the development of antiviral and anticancer therapeutics. sigmaaldrich.com

Synthesis of Dideaza-2'-deoxyadenosine and Related Benzimidazole 2'-deoxyribonucleosides

The synthesis of 1,3-dideaza-2'-deoxyadenosine and related benzimidazole 2'-deoxyribonucleosides serves as a prime example of the utility of this compound in constructing biologically significant molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These compounds are analogs of natural nucleosides, designed to interfere with viral replication or cell proliferation.

In a key synthetic step, phase-transfer catalysis is employed for the N-glycosylation of substituted benzimidazoles with a protected 2-deoxyribose derivative. This compound is the catalyst of choice for this transformation. sigmaaldrich.com The reaction typically involves the deprotonation of the benzimidazole derivative with a base like potassium hydroxide to form the corresponding anion. TDA-1 then complexes the potassium ion, transporting the benzimidazole anion into an organic solvent (e.g., dichloromethane or acetonitrile) where it reacts with the glycosyl donor, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. The use of TDA-1 as a phase-transfer catalyst has been shown to be crucial for achieving good yields and controlling the stereoselectivity of the glycosidic bond formation.

Table 1: Phase-Transfer Glycosylation using this compound

Nucleobase Precursor Glycosyl Donor Catalyst System Product Application Reference
4(5)-Nitrobenzimidazole 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose TDA-1 / KOH Benzimidazole 2'-deoxyribonucleosides Nucleoside Analogs sigmaaldrich.com
2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine Protected Glycosyl Halide TDA-1 / Base Pyrrolo[2,3-d]pyrimidine Nucleoside Biologically Relevant Compounds chemicalbook.comsigmaaldrich.com

Other Specialized Organic Transformations

Beyond stereoselective synthesis and nucleoside chemistry, this compound has been noted for its application in several classic organometallic and coupling reactions.

Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, traditionally requires harsh conditions. organic-chemistry.org The application of ligands and additives to improve the efficiency and mildness of this reaction is an area of active research. This compound has been identified as a highly effective phase-transfer catalyst for certain Ullmann-type reactions. Its polyether arms can coordinate to the copper catalyst, while also facilitating the solubilization and transfer of reactants, leading to improved reaction rates and yields under milder conditions than the classical protocol.

Grignard Reaction

While detailed primary research on the use of this compound in Grignard reactions is not extensively documented in readily available literature, its application has been noted as a surprising and effective one in specialized contexts. It is plausible that its strong cation-complexing ability could modulate the reactivity of the Grignard reagent (R-MgX), potentially by influencing the Schlenk equilibrium or by forming defined reactive species. This could be beneficial in reactions where controlling the nucleophilicity or preventing side reactions is challenging. However, without specific published examples, its role in this area remains largely anecdotal within secondary sources.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high E-selectivity. wikipedia.orgnrochemistry.com This reaction involves the use of a phosphonate (B1237965) carbanion which reacts with an aldehyde or ketone. A thorough review of the scientific literature did not yield any specific examples or detailed research findings on the application of this compound in the Horner-Wadsworth-Emmons olefination. The reaction typically proceeds under basic conditions where a phase-transfer catalyst like TDA-1 is not conventionally required.

Nucleophilic Substitutions (Aliphatic and Aromatic)

This compound, also known by the commercial name TDA-1 or as Tris(3,6-dioxaheptyl)amine, functions as a highly effective phase-transfer catalyst. phasetransfercatalysis.comchemicalbook.com In this capacity, it facilitates reactions between reactants that are present in different, immiscible phases, such as a solid or aqueous phase and an organic phase. The catalyst's lipophilic exterior and hydrophilic interior allow it to encapsulate cations, which in turn transport anions into the organic phase where the reaction with the substrate occurs. This mechanism is particularly advantageous in nucleophilic substitution reactions, where an electron-rich nucleophile displaces a leaving group on an aliphatic or aromatic substrate.

In the realm of aliphatic nucleophilic substitutions, this compound has demonstrated considerable utility. These reactions involve the replacement of a leaving group (such as a halide) on a saturated carbon atom by a nucleophile. The use of this compound as a phase-transfer catalyst can lead to enhanced reaction rates and yields under milder conditions compared to uncatalyzed reactions.

While specific research data is not extensively available in the public domain to construct a detailed data table, the literature indicates its successful application in various synthetic procedures. For instance, it has been employed in the synthesis of complex molecules where the displacement of a leaving group on an alkyl chain is a key step. The catalyst's ability to bring the nucleophile into close proximity with the substrate in a suitable solvent system is crucial for its efficacy.

Aromatic nucleophilic substitution reactions, where a substituent on an aromatic ring is replaced by a nucleophile, are traditionally more challenging than their aliphatic counterparts due to the electron-rich nature of the aromatic ring. However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions. This compound has been noted for its role in promoting such transformations, including the Ullmann reaction, which involves the copper-catalyzed coupling of an aryl halide with a nucleophile. phasetransfercatalysis.com

Coordination Chemistry and Metal Complexation

Ligand Properties of Tris(2-(2-methoxyethoxy)ethyl)amine

The efficacy of this compound as a ligand stems from its distinct structural characteristics, which dictate its interaction with metal centers.

This compound is an acyclic, tripodal ligand with a central nitrogen atom and three flexible polyether arms. acs.org This flexibility is a key attribute, allowing the ligand to adapt its conformation to accommodate metal ions of various sizes and to exhibit multiple binding modes. acs.orgnih.gov Unlike more rigid macrocyclic ligands, the open-chain structure of this compound can encapsulate a metal ion, but with less steric constraint. This adaptability enables a variety of coordination geometries and numbers, which can be influenced by the specific metal ion, its oxidation state, and the presence of other coordinating species. acs.orgresearchgate.net In the solid state, it has been shown to display a variety of binding modes to f-block metals that are not accessible to more rigid structures like cryptates. acs.orgacs.org

This compound is often considered a flexible, acyclic analogue of the well-studied 2.2.2-cryptand. acs.orgacs.org Both ligands feature a similar arrangement of ether oxygen and amine nitrogen donor atoms, making them effective at encapsulating metal ions. nih.gov However, the acyclic nature of this compound provides greater conformational freedom compared to the rigid, cage-like structure of cryptands. nih.gov

This flexibility allows this compound to bind more tightly to certain f-block metals, such as Yb(II) and U(III), in the solid state compared to 2.2.2-cryptand. acs.orgacs.org For instance, complexes of U(III) with this compound have been observed to have smaller coordination numbers (nine) compared to the ten-coordinate structures typically formed with 2.2.2-cryptates. researchgate.net This suggests that the ligand's adaptability can better accommodate the coordination preferences of specific metal ions. While cryptands offer high thermodynamic stability and size-selective binding, the flexibility of this compound provides access to a wider range of coordination environments and complex structures. acs.orgnih.gov

FeatureThis compound2.2.2-Cryptand
Structure Acyclic, flexible tripodalMacrocyclic, rigid cage-like
Flexibility High conformational freedomLow conformational freedom
Binding Adapts to various metal ion sizesHighly size-selective
Coordination Variable binding modes and coordination numbersTypically forms inclusive complexes with fixed coordination
U(III) Complex Forms nine-coordinate complexes researchgate.netForms ten-coordinate complexes researchgate.net

Formation of Metal Complexes

The versatile ligand properties of this compound have been exploited in the synthesis of a wide array of metal complexes, particularly with the challenging f-block elements.

This compound serves as an effective ligand for f-block metals, forming stable complexes and enabling the study of their intrinsic properties. acs.org Its ability to coordinate strongly is crucial for stabilizing unusual oxidation states and creating novel molecular architectures.

A significant area of research involves the complexation of this compound with low-valent f-block metals. A series of complexes with Eu(II), Yb(II), Sm(II), and U(III) have been successfully synthesized and characterized. acs.orgnih.gov The ligand's flexibility has been shown to enable tunability in the luminescence of Eu(II) complexes to a greater extent than analogous cryptates. acs.org

Furthermore, the strong binding observed with Yb(II) and U(III) suggests that this compound could be instrumental in the isolation and stabilization of other challenging low-valent f-block ions. acs.orgacs.org Researchers propose its potential application in isolating ions such as Cf(II), Np(III), and Pu(III), which would be a significant advancement in the coordination chemistry of these radioactive elements. acs.orgnih.gov

In addition to low-valent species, this compound also coordinates with trivalent lanthanides. Its interaction with trivalent triflate salts of lanthanum (La(III)) and cerium (Ce(III)) is particularly noteworthy. In these cases, the ligand not only coordinates to the metal but also facilitates the deprotonation of coordinated water molecules. acs.orgnih.gov This reactivity leads to the formation of unique, cage-like hexanuclear clusters containing either La(III) or Ce(III) ions. acs.orgacs.org The ligand's ability to promote the assembly of such polynuclear structures highlights its versatile role beyond simple metal encapsulation. acs.org While extensive studies on Eu(III) with this specific ligand are less detailed in the provided context, its known affinity for f-block metals suggests it would form stable complexes, likely influencing the metal's characteristic luminescence properties.

Metal IonOxidation StateComplex Type/ObservationReference
Ytterbium (Yb)+2Forms stable complexes; tighter binding than 2.2.2-cryptand. acs.orgacs.org acs.orgacs.org
Uranium (U)+3Forms nine-coordinate complexes. researchgate.net researchgate.net
Samarium (Sm)+2Synthesized and characterized. acs.org acs.org
Europium (Eu)+2Luminescence tunability greater than with cryptates. acs.org acs.org
Californium (Cf)+2Proposed for isolation due to strong binding properties. acs.orgnih.gov acs.orgnih.gov
Neptunium (Np)+3Proposed for isolation due to strong binding properties. acs.orgnih.gov acs.orgnih.gov
Plutonium (Pu)+3Proposed for isolation due to strong binding properties. acs.orgnih.gov acs.orgnih.gov
Lanthanum (La)+3Forms hexanuclear clusters via deprotonation of water. acs.orgnih.gov acs.orgnih.gov
Cerium (Ce)+3Forms hexanuclear clusters via deprotonation of water. acs.orgnih.gov acs.orgnih.gov
Europium (Eu)+3Forms stable encapsulated complexes.

Complexation with f-block Metals

Actinides (U(III))

The coordination chemistry of this compound with actinides has been explored, particularly with uranium in the +3 oxidation state (U(III)). nih.govacs.org Unlike complexes with the more rigid 2.2.2-cryptand which typically exhibit ten-coordinate structures, complexes of U(III) with this compound have been found to form nine-coordinate structures. researchgate.net This demonstrates how the ligand's flexibility accommodates the specific size and charge density of the U(III) ion. researchgate.net Research indicates that the ligand binds more tightly to U(III) in the solid state compared to 2.2.2-cryptand. nih.govacs.org This tighter binding suggests potential applications in the isolation of other low-valent actinides. nih.govacs.org The differences in the optical properties of U(III) complexes with this ligand compared to cryptand-based complexes point to an influence of the ligand's heptadentate coordination on the 5f-6d orbital energy gaps. researchgate.net

While there is documented research on U(III) complexes, information regarding the complexation of this compound with Uranium(I) is not prevalent in the reviewed literature.

Complexation with Alkali Metal Ions (e.g., K+, Na+, Rb+)

This compound readily forms complexes with various alkali metal ions, including sodium (Na+), potassium (K+), and cesium (Cs+). nih.gov This ability to chelate alkali metal cations is a shared characteristic with 2.2.2-cryptand and is significant in the context of creating highly reducing agents for the synthesis of low-valent f-block metal complexes. nih.gov The ligand can play a dual role, either directly coordinating to an f-block metal or sequestering an alkali metal cation within the crystal lattice of a larger complex. nih.gov

Alkali Metal IonComplex Formation Confirmed
Sodium (Na+)Yes nih.gov
Potassium (K+)Yes nih.govwikipedia.org
Rubidium (Rb+)Not explicitly detailed in sources
Cesium (Cs+)Yes nih.gov

Coordination Numbers and Geometries of Metal Complexes

The flexible nature of this compound allows it to adopt various coordination numbers and geometries depending on the size and electronic properties of the complexed metal ion. nih.gov This adaptability is a key feature that distinguishes it from more rigid macrocyclic ligands. acs.org For instance, in its complex with U(III), the ligand facilitates a nine-coordinate structure. researchgate.net When complexed with the smaller Yb(II) ion, an eight-coordinate complex is formed, adopting a triangular dodecahedron geometry. nih.gov This variability highlights the ligand's capacity to accommodate different f-block metal ions. nih.gov

Metal IonCoordination NumberGeometry
U(III)9Not specified researchgate.net
Yb(II)8Triangular Dodecahedron nih.gov

Encapsulation Properties

While this compound is an acyclic molecule, its coordination behavior mimics the encapsulation properties of macrocyclic cryptands. nih.gov The flexible arms of the amine can wrap around a metal ion, creating a coordination sphere that effectively shields the metal from the surrounding environment. This pseudo-encapsulation is crucial for stabilizing low-valent metal ions. nih.gov The ligand's ability to form U(III)-containing complexes with smaller coordination numbers than traditional cryptates suggests that it can effectively encapsulate trivalent uranium. researchgate.net

Modulation of Metal Ion Properties through Complexation

The coordination of this compound to a metal center, particularly f-block elements, significantly influences the intrinsic properties of the metal ion. acs.org This modulation is a direct consequence of the ligand-metal interactions and the specific coordination environment created by the ligand. nih.gov

Luminescence Properties of f-block Metal Complexes

Complexation with this compound has a profound effect on the luminescence properties of f-block metals. nih.govacs.org The ligand's flexibility is a key factor, enabling a degree of tunability in the photophysical properties of these complexes. nih.gov For example, studies with Eu(II) have demonstrated that the luminescence can be tuned over a greater range than is possible with analogous complexes formed with the more rigid 2.2.2-cryptand. acs.org This tunability is critical for the development of new materials for applications such as light-emitting diodes. nih.govacs.org

Electrochemical Properties

The electrochemical properties of f-block metal ions are also modulated by complexation with this compound. acs.orgnih.gov The ligand's electronic and structural influence on the metal center can alter its redox potentials. This is particularly relevant in the synthesis and stabilization of extremely reducing divalent f-block metal complexes. nih.govacs.org The strong binding observed with ions like U(III) suggests that the ligand can stabilize specific oxidation states, which is a key aspect of controlling the electrochemical behavior of these species. nih.gov

Magnetic Properties

The magnetic properties of metal complexes containing this compound are intrinsically linked to the nature of the coordinated metal ion, especially when dealing with f-block elements such as lanthanides and actinides. These ions possess unpaired electrons in their f-orbitals, which give rise to their characteristic magnetic behaviors. The ligand field created by this compound plays a crucial role in modulating these properties.

Low-valent f-block metals, for instance, exhibit inherent magnetic properties that are influenced by the coordinating ligands acs.org. While specific magnetic susceptibility data for complexes of this compound are not extensively detailed in the available literature, the principles of lanthanide magnetism provide a framework for understanding their likely behavior. The magnetic moments of lanthanide complexes are primarily determined by the number of unpaired f-electrons. The ligand field can influence the magnetic anisotropy of the complex, which is a key factor in the development of single-molecule magnets (SMMs). Research on various lanthanide complexes has shown that the geometry of the coordination sphere, dictated by the ligand, is a critical determinant of the magnetic susceptibility tensor and, consequently, the paramagnetic properties of the complex.

In the broader context of lanthanide clusters, magnetic studies on hexanuclear lanthanide complexes with other organic ligands have revealed interesting magnetic phenomena, including magnetocaloric effects and slow magnetic relaxation. For example, a hexanuclear Gadolinium(III) complex displayed a significant magnetocaloric effect, while a Dysprosium(III) analogue exhibited single-molecule magnet behavior rsc.org. While direct magnetic data for this compound-lanthanide complexes is not provided in the search results, the study of analogous systems with amine-phenol ligands has shown that the ligand framework can influence the magnetic exchange between metal centers nih.gov. For instance, in cerium(III) complexes with amine-phenolate type ligands, differences in the ligand structure lead to variations in the temperature-dependent magnetic properties nih.gov.

It is important to note that a comprehensive understanding of the magnetic properties of this compound complexes would require detailed experimental studies, including temperature-dependent magnetic susceptibility measurements and theoretical calculations.

Deprotonation of Coordinated Water Molecules

A noteworthy aspect of the reactivity of this compound in coordination chemistry is its ability to facilitate the deprotonation of water molecules that are coordinated to metal ions. This process is particularly relevant in the synthesis of polynuclear metal clusters. The amine group of the ligand can act as a proton acceptor, promoting the formation of hydroxo- or oxo-bridges between metal centers.

This reactivity has been observed in the coordination chemistry of this compound with trivalent f-block metal ions acs.org. When trivalent triflate salts of these metals are combined with the ligand in the presence of water, the ligand promotes the deprotonation of coordinated water molecules. This leads to the formation of larger, cage-like structures acs.org.

Isolation of Hexanuclear Clusters

The deprotonation of coordinated water molecules by this compound has proven to be an effective strategy for the isolation of hexanuclear clusters of lanthanide ions. Specifically, this method has been successfully employed to synthesize hexanuclear clusters of Lanthanum(III) and Cerium(III) acs.org.

The formation of these clusters is a direct consequence of the deprotonation process, which generates hydroxide (B78521) ions that can then bridge multiple metal centers, leading to the assembly of the polynuclear framework. The flexible nature of the this compound ligand is also thought to play a role in stabilizing these cage-like structures acs.org. The synthesis and characterization of these hexanuclear clusters represent a significant development in the coordination chemistry of f-block metals with this versatile ligand.

Table 1: Investigated Hexanuclear Clusters with this compound

Metal IonCluster NuclearityRole of Ligand
Lanthanum(III)HexanuclearDeprotonation of coordinated water
Cerium(III)HexanuclearDeprotonation of coordinated water

Supramolecular Chemistry and Host Guest Interactions

Design Principles for Host-Guest Systems

The design of host-guest systems utilizing Tris(2-(2-methoxyethoxy)ethyl)amine is fundamentally guided by its unique molecular architecture. Unlike rigid macrocyclic hosts like crown ethers and cryptands, this compound is an acyclic, flexible ligand. This flexibility is a key design principle, allowing the molecule to adapt its conformation to effectively bind with guest ions of varying sizes and charges. nih.gov

The presence of both nitrogen and oxygen donor atoms in its structure is another crucial design element. nih.gov The three polyether arms, each containing two ether oxygen atoms and terminating in a methoxy (B1213986) group, create a polar, oxygen-rich cavity. The central tertiary amine nitrogen atom further contributes to the coordination potential. This arrangement of donor atoms is analogous to that found in well-known cryptands like 2.2.2-cryptand, enabling this compound to act as a powerful chelating agent. nih.gov The lipophilic nature of the ethyl and methyl groups on the exterior of the molecule allows the resulting host-guest complexes to be soluble in organic solvents, a critical feature for applications such as phase-transfer catalysis.

Molecular Recognition and Binding Affinity

Molecular recognition is the process by which a host molecule selectively binds to a specific guest molecule. This compound exhibits a remarkable ability to recognize and bind with a variety of cations. Its flexible nature allows the polyether arms to wrap around a guest ion, creating a three-dimensional coordination sphere. The binding is driven by a combination of electrostatic interactions between the cation and the lone pairs of the oxygen and nitrogen atoms, as well as the chelate effect, which provides thermodynamic stability.

Research has demonstrated that this compound can form stable complexes with a range of metal ions, including alkali metals (like Na⁺ and K⁺), alkaline earth metals, and, notably, f-block elements (lanthanides and actinides). nih.gov Studies have shown that in certain instances, the binding affinity of this flexible acyclic ligand can surpass that of its macrocyclic counterparts. For example, it has been found to bind more tightly to certain low-valent f-block metal ions, such as Ytterbium(II) and Uranium(III), in the solid state when compared to 2.2.2-cryptand. nih.gov This enhanced affinity is attributed to the ligand's ability to optimize its conformation to perfectly accommodate the specific size and coordination geometry of the guest ion.

Guest IonBinding CharacteristicsReference
Alkali Metal Cations (e.g., K⁺)Forms stable complexes, utilized in phase-transfer catalysis. The structure of the K⁺ complex has been characterized. wikipedia.org
f-Block Metal Ions (e.g., Eu²⁺, Yb²⁺, U³⁺, La³⁺, Ce³⁺)Forms complexes with various f-block metals of different sizes and oxidation states. Binds more tightly to Yb(II) and U(III) in the solid state compared to 2.2.2-cryptand. nih.gov

Applications in Selective Ion Binding and Separation

The ability of this compound to selectively bind metal ions has led to its application in various areas, particularly in the formation of novel coordination complexes and as a phase-transfer catalyst.

One significant application is the isolation and stabilization of unusual metal complexes. For instance, its interaction with trivalent lanthanide triflate salts in the presence of water leads to the deprotonation of the coordinated water molecules and the formation of hexanuclear clusters of Lanthanum(III) and Cerium(III). nih.gov This demonstrates its role not just as a simple encapsulating agent but also as a reactive component in the formation of complex supramolecular assemblies.

Furthermore, this compound has been effectively used as a phase-transfer catalyst. In such systems, it encapsulates a cation from an aqueous phase, forming a lipophilic complex that can then migrate into an organic phase to participate in a reaction. Its acyclic nature and the resulting conformational flexibility allow it to efficiently transport cations across the phase boundary, often with higher efficacy than traditional crown ethers. wikipedia.org

While direct, large-scale industrial applications in ion separation may not be widely documented, its properties as an ionophore, a substance that can transport ions across lipid membranes, suggest its potential in such processes. researchgate.net Its ability to form complexes with specific metal ions is the fundamental principle that could be harnessed for selective extraction and separation of ions from mixtures, a critical process in areas like hydrometallurgy and nuclear waste reprocessing. The selective binding to f-block elements, for example, points towards its potential utility in the challenging task of separating these chemically similar elements from one another.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of complexes involving Tris(2-(2-methoxyethoxy)ethyl)amine. These computational methods have been particularly valuable in understanding the coordination of f-block metals, where the electronic configurations can be complex.

Research has employed DFT computations to probe aspects such as solvation numbers and to differentiate between various species that may exist in solution, including monomers, dimers, and ion pairs. researchgate.net For instance, in studies of f-block metal complexes, DFT calculations have been used to rationalize the observed coordination numbers, which can be influenced by the flexibility of the ligand and the nature of the metal ion and any counter-ions present. researchgate.net

While specific computational parameters such as the precise functionals and basis sets used are not always detailed in broader chemical communications, the application of these methods underscores their importance in interpreting experimental data, such as NMR spectroscopy and X-ray crystallography, to build a comprehensive model of the complexes in solution. researchgate.net

Molecular Modeling and Dynamics Simulations

While detailed molecular dynamics (MD) simulations specifically for this compound complexes with f-block metals are not extensively reported in the available literature, the utility of such methods for analogous systems is well-established. MD simulations provide a means to explore the conformational landscape of flexible ligands and their complexes, offering insights into their dynamic behavior in solution over time.

For related systems, MD simulations have been used to investigate the stability of coordination complexes and to understand the role of weak interactions, such as hydrogen bonding and electrostatic forces, in the binding of ligands to metal centers. These simulations can reveal how the ligand's flexible arms adapt to the metal ion and how solvent molecules interact with the complex. Given the flexible nature of this compound, with its multiple rotatable bonds, MD simulations would be a particularly insightful tool for future research to fully map its conformational possibilities and the dynamics of metal ion encapsulation and release.

Prediction of Binding Modes and Coordination Geometries

The structural flexibility of this compound allows it to adopt a variety of binding modes when coordinating with metal ions. This adaptability is a key feature that distinguishes it from more rigid macrocyclic ligands like cryptands. nih.govacs.org

Studies have shown that this compound can act as a heptadentate ligand, utilizing the central nitrogen atom and the oxygen atoms of the three methoxyethoxy arms to bind to a metal center. researchgate.net A significant finding from structural studies is the formation of nine-coordinate complexes with trivalent uranium (U³⁺). researchgate.netnih.gov This is noteworthy as it represents a smaller coordination number compared to the ten-coordinate structures typically observed for U(III) with related cryptand ligands. researchgate.net This difference highlights how the acyclic nature of this compound influences the resulting coordination geometry.

Furthermore, this ligand has been observed to participate in the deprotonation of water molecules that are coordinated to trivalent f-block metal ions, leading to the formation of polynuclear cluster structures. nih.govacs.org

In its complexes with europium(II), the coordination environment is also of significant interest. For example, in the complex [Eu(this compound)(H₂O)₂]I₂, the Eu-O and Eu-N bond lengths have been determined, providing precise details of the coordination sphere. nih.gov

Bond Average Bond Length (Å)
Eu–O (water)2.584(4)
Eu–O (ether)Similar across nine- and ten-coordinate complexes
Eu–N (amine)Similar across nine- and ten-coordinate complexes

Table based on data from a study on Eu(II) complexes. nih.gov

The ability of this compound to form stable complexes with f-block metals like ytterbium(II) and uranium(III) suggests its potential utility in the isolation of other low-valent f-block elements. nih.gov

Thermodynamic Data of Complexation

The flexibility of this compound, compared to more pre-organized rigid ligands, would be expected to result in a more significant entropic penalty upon complexation. However, the strong interactions between the donor atoms and the metal ion likely provide a substantial enthalpic driving force for complex formation. Further calorimetric and potentiometric titration studies are needed to quantitatively determine these thermodynamic parameters for this compound complexes.

Spectroscopic Characterization of Tris 2 2 Methoxyethoxy Ethyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for characterizing the structure and dynamics of Tris(2-(2-methoxyethoxy)ethyl)amine and its complexes in solution.

¹H, ¹³C, ¹⁵N, and ²⁹Si NMR

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular structure. In the ¹H NMR spectrum, protons on carbons adjacent to the ether oxygen atoms are observed in the range of 3.4-4.5 ppm, while protons on the carbon adjacent to the amine group typically appear between 2.0 and 3.0 ppm. libretexts.orgoregonstate.edupressbooks.pubopenstax.org The amine protons themselves usually present as a broad signal between 0.5 and 3.0 ppm for aliphatic amines. openstax.orgorgchemboulder.com For instance, the ¹H NMR spectrum of the related compound bis(2-methoxyethyl)amine (B57041) shows signals at approximately 3.50 ppm, 3.36 ppm, and 2.80 ppm. chemicalbook.com

The ¹³C NMR spectrum of this compound available on PubChem shows multiple peaks, consistent with the different carbon environments within the molecule. nih.gov Generally, carbons bonded to the nitrogen atom are slightly deshielded. oregonstate.edu

Similarly, direct ²⁹Si NMR data for silicon complexes of this compound are not extensively reported. However, ²⁹Si NMR is a crucial technique for characterizing organosilicon compounds. semanticscholar.orgmdpi.com The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom and its coordination number. researchgate.net For example, studies on silane (B1218182) coupling agents and polysilane dendrimers demonstrate the utility of ²⁹Si NMR in elucidating their structure. mdpi.comresearchgate.net The interaction of silanes with surfaces, which can be analogous to ligand-metal interactions, has also been effectively studied using solid-state ²⁹Si NMR. uni-muenchen.de

Ligand-Modulated Aggregation Studies

NMR spectroscopy is a key method for investigating ligand-modulated aggregation in solution. Techniques such as monitoring changes in chemical shifts, signal broadening, and diffusion-ordered spectroscopy (DOSY) can provide information on the formation of aggregates and the role of the ligand in this process. nih.govacs.org For instance, ¹H NMR resonances are sensitive to the formation of large molecular entities and smaller multimers. acs.org While specific studies focusing on this compound are not prevalent, the general principles of using NMR to study aggregation are well-established. nih.gov

Solvation Number Determinations

NMR spectroscopy can be employed to determine the solvation number of metal ions in the presence of a ligand like this compound. This is often achieved by titrating a solution of the metal ion with the ligand and monitoring the chemical shifts of the solvent molecules. researchgate.net By observing the exchange between free and bound solvent molecules, it is possible to calculate the number of solvent molecules in the first coordination sphere of the metal ion. ijcce.ac.irgoogle.com This method has been successfully applied to various metal-ligand systems. researchgate.net

X-ray Crystallography

X-ray crystallography provides precise information about the solid-state structure of this compound complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center.

A notable study on the coordination of f-block metals with this compound reported the synthesis and characterization of twenty-seven complexes. acs.orgacs.orgnih.gov The flexible nature of the ligand allows for a variety of binding modes, which are inaccessible to more rigid cryptand ligands. acs.orgacs.org This flexibility enables the ligand to accommodate different metal ions and oxidation states, leading to diverse crystal structures. acs.orgacs.orgnih.gov For example, the structure of a potassium ion complex with the ligand, often referred to as TDA-1, has been determined, showing the encapsulation of the cation by the polyether arms. wikipedia.org PubChem lists two entries in the Crystallography Open Database (COD) for crystal structures containing this compound, further highlighting its importance in structural chemistry. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions in this compound and its complexes. The absorption spectra can provide information about the coordination environment of the metal ion and the nature of the ligand-to-metal or metal-to-ligand charge transfer bands.

In the case of f-block metal complexes, the UV-Visible spectra are often characterized by sharp, line-like absorption bands arising from f-f electronic transitions within the lanthanide ions. The positions and intensities of these bands can be influenced by the coordination environment provided by the this compound ligand. researchgate.netmdpi.com Studies on lanthanide complexes with other ligands have shown that the UV-Vis spectra are sensitive to the stability and coordination of the complexes in solution. researchgate.net

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is particularly valuable for studying complexes of certain lanthanide ions, such as neodymium (Nd³⁺), erbium (Er³⁺), and ytterbium (Yb³⁺), which have electronic transitions in the NIR region. The photophysical properties of NIR-emitting lanthanide complexes are of significant interest for various applications.

Research on lanthanide complexes with various ligands has demonstrated that the NIR emission properties are highly dependent on the ligand environment. nih.govnih.govchemrxiv.org The this compound ligand can act as an "antenna" to sensitize the NIR luminescence of the lanthanide ion. This process involves the absorption of light by the ligand, followed by energy transfer to the metal ion, which then emits light in the NIR region. The efficiency of this energy transfer and the resulting quantum yield of the NIR emission are critically influenced by the structure of the complex. nih.govchemrxiv.org A comprehensive study on f-block metal complexes with this compound highlights the tunability of their photophysical properties, including their luminescence. acs.orgacs.orgnih.govresearchgate.netdocumentsdelivered.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the coordination environment of ligands in metal complexes. For this compound, IR spectroscopy provides valuable insights into the vibrational modes of its constituent bonds, particularly the C-O-C, C-N, and C-H groups. Upon complexation with metal ions, shifts in the vibrational frequencies of these groups can elucidate the nature of the ligand-metal interaction.

The IR spectrum of free this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its structure. The most prominent of these are the C-H stretching vibrations of the methylene (B1212753) and methyl groups, the C-O-C stretching of the ether linkages, and the C-N stretching of the tertiary amine.

When this compound acts as a ligand to form metal complexes, changes in its IR spectrum are observed. These changes are primarily due to the coordination of the nitrogen and oxygen atoms to the metal center. The coordination restricts the vibrational freedom of these atoms, leading to shifts in the corresponding absorption bands. By analyzing these shifts, researchers can deduce the coordination mode of the ligand and the strength of the metal-ligand bonds.

Detailed Research Findings

Research has shown that the infrared spectrum of this compound is characterized by a strong, broad band in the 1150-1050 cm⁻¹ region, which is attributed to the asymmetric stretching vibrations of the C-O-C ether linkages. The C-N stretching vibration typically appears in the 1100-1000 cm⁻¹ region, often overlapping with the strong ether bands. The C-H stretching vibrations of the CH₂ and CH₃ groups are observed in the 3000-2800 cm⁻¹ range.

In a study of coordination compounds of rare earth element nitrates with this compound, it was observed that the complexation leads to noticeable changes in the ligand's vibrational spectrum. The broad and intense band corresponding to the ν(C-O-C) vibrations in the free ligand is split into several components in the spectra of the complexes. This splitting suggests that not all ether oxygen atoms are equivalent in the coordinated state, with some participating directly in the coordination to the metal ion.

For instance, in the complexes of the general formula M(NO₃)₃L (where M = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu and L = this compound), the spectra revealed a complex pattern of bands in the region of the nitrate (B79036) group vibrations. This indicates that the nitrate groups are also involved in the coordination sphere, likely in a bidentate or bridging fashion. The changes in the ligand's C-O-C and C-N stretching vibrations upon complexation confirm the coordination of the ligand to the lanthanide ions through both the nitrogen and oxygen atoms.

Further research on a potassium ion complex, specifically bis({tris[2-(2-methoxyethoxy)ethyl]amine}potassium) hexaiodotetracuprate(I), also demonstrated the effect of coordination on the ligand's IR spectrum. The coordination of the potassium ion to the ligand is evidenced by shifts in the vibrational frequencies of the ether and amine groups, confirming the encapsulating nature of the ligand.

The following tables summarize the characteristic infrared absorption bands for the free this compound ligand and one of its complexes.

Table 1: Characteristic IR Absorption Bands of Free this compound

Wavenumber (cm⁻¹)Assignment
2925, 2875ν(C-H) of CH₂ and CH₃ groups
1455δ(CH₂) scissoring
1110νₐₛ(C-O-C)
1090ν(C-N)

Interactive Data Table

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Table 2: IR Absorption Bands of a Lanthanide Nitrate Complex of this compound (Representative Example)

Wavenumber (cm⁻¹)Assignment
~2920, 2870ν(C-H)
~1480, 1310, 1030Coordinated NO₃⁻ group vibrations
~1120, 1085, 1050ν(C-O-C) split due to coordination
~1070ν(C-N) shifted upon coordination

Interactive Data Table

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Environmental and Safety Considerations in Advanced Research

Hazard Classification and Safety Handling Protocols

Tris(2-(2-methoxyethoxy)ethyl)amine is classified as a hazardous substance, primarily due to its corrosive nature. sigmaaldrich.comchemicalbook.comnih.gov Adherence to strict safety protocols is mandatory to prevent injury and exposure during handling and experimentation.

The compound is identified by the GHS05 pictogram, indicating that it is corrosive. sigmaaldrich.comchemicalbook.comnih.gov The signal word associated with it is "Danger". sigmaaldrich.comnih.govwikipedia.org The primary hazard statement (H-statement) is H314, which indicates that it "Causes severe skin burns and eye damage". sigmaaldrich.comchemicalbook.comnih.govtcichemicals.com A high percentage of notifications to the European Chemicals Agency (ECHA) also classify it under Skin Corrosion Category 1C and Eye Damage Category 1. nih.gov

Table 1: GHS Hazard and Precautionary Statements for this compound

CodeStatementReference
Hazard Statement
H314Causes severe skin burns and eye damage. sigmaaldrich.comchemicalbook.comnih.govtcichemicals.com
Precautionary Statements
P260Do not breathe dusts or mists. nih.gov
P264Wash skin thoroughly after handling. nih.gov
P280Wear protective gloves/ protective clothing/ eye protection/ face protection. sigmaaldrich.comnih.govtcichemicals.com
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. nih.govtcichemicals.com
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. sigmaaldrich.comnih.govtcichemicals.com
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing. sigmaaldrich.comnih.gov
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sigmaaldrich.comnih.govtcichemicals.com
P310Immediately call a POISON CENTER/doctor. sigmaaldrich.com
P363Wash contaminated clothing before reuse. sigmaaldrich.comtcichemicals.com
P405Store locked up. sigmaaldrich.comnih.gov
P501Dispose of contents/container to an approved waste disposal plant. nih.gov

Safety Handling Protocols:

Personal Protective Equipment (PPE): When handling this compound, comprehensive PPE is required. This includes faceshields, chemical safety goggles, and impervious gloves. sigmaaldrich.com For respiratory protection, a type ABEK (EN 14387) respirator filter or a dust mask type N95 (US) should be used. sigmaaldrich.comwikipedia.org

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. sigmaaldrich.com A safety shower and eye wash station must be readily accessible.

Handling: Avoid contact with skin, eyes, and clothing. After handling, hands and face should be washed thoroughly. sigmaaldrich.com The compound is noted as being air sensitive and hygroscopic. chemicalbook.comchemicalbook.com

Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place under an inert atmosphere. chemicalbook.comsigmaaldrich.com It is classified under storage class 8A for combustible corrosive hazardous materials. sigmaaldrich.comwikipedia.org The storage area should be locked up or otherwise accessible only to authorized personnel. chemicalbook.comnih.govsigmaaldrich.com

Environmental Mobility and Degradation Pathways

The environmental impact of a chemical is determined by its mobility in various environmental compartments and its persistence. For this compound, its physical properties suggest a potential for environmental distribution if released.

The compound is reported to be miscible with water. chemicalbook.comchemicalbook.com This miscibility indicates that if spilled or improperly disposed of, it can readily dissolve in and move with surface or groundwater, potentially contaminating aquatic systems.

In Germany, a substance's potential to contaminate water is rated by its Water Hazard Class (WGK). This compound is assigned to WGK 2 , which signifies that it is "hazardous to water". sigmaaldrich.comwikipedia.org A WGK 2 classification is given to substances that pose a significant risk to the aquatic environment. laus.group

Detailed studies on the biodegradation, bioaccumulation potential, and specific degradation pathways of this compound are not widely available in the public domain based on the conducted searches. There is no specific data available regarding its status as a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. Therefore, environmental releases should be strictly avoided as a precautionary measure. sigmaaldrich.com

Waste Disposal and Regulatory Compliance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with chemical waste regulations.

Waste Disposal:

The recommended disposal method is to send the substance to a licensed chemical destruction plant or to use controlled incineration with flue gas scrubbing. nih.gov It is imperative that the material is not disposed of into sewer systems or the general environment. sigmaaldrich.com All local, state, and federal regulations regarding hazardous waste disposal must be followed. The precautionary statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant". nih.gov

Regulatory Compliance:

This compound is listed on several international chemical inventories, indicating its status as a substance in commerce.

United States: The compound is listed on the Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory with an "ACTIVE" status. nih.gov It is also noted as a Pre-Manufacture Notices (PMN) substance. nih.gov

Europe: It is registered with the European Chemicals Agency (ECHA) and has an EC Number of 274-590-5. wikipedia.org

Other Regions: The compound is also listed on inventories in Australia and New Zealand. nih.gov In New Zealand, it does not have individual approval but may be used as a component in a product covered by a group standard. nih.gov

This regulatory oversight underscores the importance of handling and disposing of the compound in accordance with established safety and environmental protection laws.

Future Research Directions and Emerging Applications

Design of Light-Emitting Diodes (LEDs)

The quest for more efficient and color-tunable light-emitting diodes (LEDs) has led researchers to investigate novel materials, and Tris(2-(2-methoxyethoxy)ethyl)amine is emerging as a promising ligand in this domain. Its flexible, acyclic structure allows for the modulation of the photophysical properties of metal complexes, a critical aspect in the development of new emissive materials for LEDs. acs.orgresearchgate.net

Recent studies have demonstrated that the flexibility of this compound enables a greater range of luminescence tunability in complexes with europium(II) compared to analogous cryptates. acs.org This tunability is crucial for achieving specific colors in LED applications. Research findings suggest that the coordination chemistry of this ligand with f-block metals can be leveraged to create materials with tailored light-emitting properties. acs.org The insights gained from these studies are expected to inspire the design of new generations of LEDs with enhanced performance and a wider color gamut. acs.org

Synthesis of Extremely Reducing Divalent f-block Metal Complexes

A significant area of future research lies in the use of this compound for the synthesis of highly reducing divalent f-block metal complexes. acs.org These complexes are of great interest for a wide array of applications due to their unique electronic and magnetic properties. acs.org

This compound has been shown to be a potent ligand for stabilizing low-valent f-block metal ions, such as Eu(II), Yb(II), Sm(II), and U(III). acs.org Its flexible nature allows it to adopt various binding modes that are not accessible to more rigid ligands like cryptands. acs.org Furthermore, it has been found to bind more tightly to certain f-block metals, like Yb(II) and U(III), in the solid state when compared to the commonly used 2.2.2-cryptand. acs.org This enhanced binding suggests its potential role in the isolation of other challenging low-valent f-block metals, including Cf(II), Np(III), and Pu(III). acs.org The ability to synthesize and stabilize these extremely reducing metal complexes opens up new avenues for fundamental research and the development of novel catalytic and magnetic materials. acs.org

Materials Science and Nanotechnology

The unique coordination properties of this compound make it a candidate for the development of novel functional materials and nanocomposites.

Development of Functional Materials

The ability of this compound to form stable complexes with a variety of metal ions is a key attribute for the design of functional materials. While direct applications are still emerging, research on related compounds offers insights into potential future directions. For instance, the analogous compound tris(2-aminoethyl)amine (B1216632) has been successfully used to modify metal oxides, creating hybrid materials with enhanced catalytic activity. mdpi.com This suggests that this compound could similarly be employed to functionalize surfaces and create materials with tailored chemical or physical properties. Its flexible ether chains could also be exploited in the development of ion-selective membranes and sensors.

Nanocomposites

There is growing interest in the use of well-defined molecular compounds to control the assembly and properties of nanocomposite materials. The ability of this compound to coordinate with metal ions could be leveraged to direct the formation of metal-containing nanocomposites. For example, it could act as a capping agent or a structure-directing agent in the synthesis of nanoparticles, influencing their size, shape, and surface chemistry. While specific research in this area is limited, the fundamental coordination chemistry of this ligand suggests a promising avenue for exploration in the field of nanotechnology.

Advanced Catalytic Systems

This compound has demonstrated considerable potential as a phase-transfer catalyst, a role that is being explored for more advanced and efficient catalytic systems. wikipedia.orgsigmaaldrich.comchemicalbook.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid).

This compound has been effectively used in a variety of organic reactions, including:

The oxidation of arylmethanols. sigmaaldrich.comchemicalbook.com

As a cryptand in the phase-transfer glycosylation of heterocyclic compounds. sigmaaldrich.comchemicalbook.com

In the synthesis of nucleoside analogues like 1,3-dideaza-2′-deoxyadenosine. sigmaaldrich.comchemicalbook.com

Its performance as a phase-transfer catalyst has been described as superior to the well-known 18-crown-6 (B118740) in certain applications. wikipedia.org Future research is likely to focus on expanding its use in other challenging organic transformations and in developing more robust and recyclable catalytic systems based on this ligand.

Expanding Scope in Biological Applications

The potential biological applications of this compound are currently a nascent area of research. While direct studies are scarce, its structural features suggest possibilities for exploration in medicinal chemistry and bio-related fields. smolecule.com

The ability of this compound to form stable complexes with metal ions could be relevant for the development of metal-based therapeutic or diagnostic agents. smolecule.com Its polyether structure imparts a degree of hydrophilicity, which can be advantageous for biological compatibility. However, it is important to note that this remains a speculative area, and extensive research is required to establish any concrete biological activity or application. Future investigations may explore its use as a ligand in bioinorganic chemistry or as a component in drug delivery systems, but this field is still in its infancy. smolecule.com

Green Chemistry Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This compound contributes to these goals primarily through its function as a highly effective phase-transfer catalyst. Phase-transfer catalysis (PTC) is an important technique in green chemistry as it can enhance reaction rates, improve yields, and reduce the need for harsh organic solvents by facilitating reactions between reactants in immiscible phases.

This compound's unique structure, featuring a central nitrogen atom and three flexible arms with multiple oxygen atoms, allows it to effectively chelate metal cations and function as a superior complexing agent. sigmaaldrich.comwikipedia.org This property is central to its activity as a phase-transfer catalyst in a variety of reactions, including oxidations and glycosylations. phasetransfercatalysis.comsigmaaldrich.com

Furthermore, the use of this compound can lead to improved atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comyoutube.comyoutube.comyoutube.com By facilitating reactions with high selectivity and yield, catalysts like this compound can maximize the incorporation of reactant atoms into the final product, thereby minimizing the generation of waste.

Research Findings on Green Applications

Several studies have highlighted the utility of this compound in reactions that align with the principles of green chemistry. For instance, its application as a phase-transfer catalyst in the oxidation of arylmethanols demonstrates its potential to drive reactions to completion under milder conditions than traditional methods, which often require stoichiometric amounts of hazardous oxidizing agents. phasetransfercatalysis.comsigmaaldrich.com

Similarly, its role as a cryptand in phase-transfer glycosylation reactions points to its ability to facilitate complex organic transformations with high efficiency. phasetransfercatalysis.comsigmaaldrich.com Glycosylation is a fundamental process in the synthesis of many biologically important molecules, and the use of a recyclable catalyst that promotes high yields is a significant step towards making these syntheses more sustainable.

While the existing literature points to the potential of this compound in green chemistry, further research is needed to fully quantify its benefits. Detailed studies on its recyclability in various reaction systems, its compatibility with a wider range of green solvents, and comprehensive atom economy calculations for the processes it catalyzes will provide a more complete picture of its environmental credentials.

Q & A

Q. What are the recommended methodologies for synthesizing Tris(2-(2-methoxyethoxy)ethyl)amine, and how can purity be ensured?

  • Methodological Answer : this compound (TMEEA) is typically synthesized via nucleophilic substitution reactions. For example, alkylation of tris(2-aminoethyl)amine with methoxyethoxyethyl halides under inert conditions yields TMEEA. AI-driven synthesis planning tools (e.g., Template_relevance models) can predict optimal routes by analyzing databases like Reaxys and Pistachio . Purification involves fractional distillation under reduced pressure, followed by storage over activated 4 Å molecular sieves to prevent moisture absorption . Purity is verified via potentiometric titration (using 1 N HCl for amine quantification) and refractive index measurements (target range: 1.4956–1.4986 at 20°C) .

Q. How should this compound be characterized structurally and functionally?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the tripodal structure via 1H^1H and 13C^{13}C NMR, focusing on signals for methoxy (-OCH3_3), ether (-OCH2_2CH2_2O-), and tertiary amine groups .
  • Titration : Quantify amine content by titrating with HCl, as described in USP protocols for similar tris-amine compounds .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to assess thermal stability, critical for applications in ionic liquids or high-temperature reactions .

Advanced Research Questions

Q. What role does this compound play in phase-transfer catalysis (PTC), and how can reaction conditions be optimized?

  • Methodological Answer : TMEEA acts as a phase-transfer catalyst in permanganate oxidations and glycosylation reactions. Key parameters:
  • Solvent System : Use biphasic mixtures (e.g., toluene/water) to enhance interfacial interactions .
  • Temperature : Reactions typically proceed at 40–60°C; higher temperatures may degrade the catalyst .
  • Counterion Effects : Pair with bis(trifluoromethylsulfonyl)imide (NTf2 _2^-) for ionic liquid formulations to improve solubility and catalytic activity .
    Table 1 : Example PTC Conditions and Yields
SubstrateSolvent SystemTemp. (°C)Yield (%)Reference
Alkyl HalideToluene/H2 _2O5085
Sugar DerivativeDCM/H2 _2O4072

Q. How does this compound function in stabilizing ionic liquids for magnesium electrochemistry?

  • Methodological Answer : TMEEA-based ionic liquids (e.g., [N2(20201)(20201)(20201)][NTf2_2)]) enhance magnesium ion mobility by:
  • Chelation : The ether-oxygen-rich structure coordinates Mg2+^{2+}, reducing electrode passivation .
  • Low Viscosity : Optimize ionic conductivity (≥2 mS/cm) by balancing alkyl chain length and anion size .
    Critical Considerations :
  • Moisture sensitivity: Conduct synthesis and storage under argon to prevent hydrolysis .
  • Electrochemical testing: Use cyclic voltammetry (CV) to assess redox stability windows (typically −0.5 to +3.0 V vs. Mg/Mg2+^{2+}) .

Q. What are the challenges in using this compound as a ligand in coordination chemistry, and how can they be addressed?

  • Methodological Answer :
  • Steric Hindrance : The bulky methoxyethoxy arms limit access to metal centers. Mitigate by using smaller anions (e.g., Cl^-) or flexible co-ligands (e.g., TMEDA) .
  • Solubility : Poor solubility in nonpolar solvents can hinder complex formation. Use polar aprotic solvents (e.g., THF) or ionic liquid matrices .
    Case Study : In terbium(III) complexes, TMEEA derivatives form stable tripodal ligands, confirmed by single-crystal X-ray diffraction (bond lengths: Tb–N ≈ 2.6 Å) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Levels : Trace water or residual halides can deactivate the catalyst. Implement rigorous drying (e.g., molecular sieves) and purity validation .
  • Reaction Scale : Small-scale reactions (<10 mmol) may show lower yields due to inefficient mixing. Optimize stirring rates or switch to flow chemistry setups .
    Statistical Approach : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio) and identify optimal conditions .

Methodological Best Practices

  • Data Analysis : Employ Gaussian fitting for NMR peaks and Langmuir isotherms for adsorption studies in wastewater treatment applications .
  • Safety Protocols : Use faceshields and ABEK respirators when handling TMEEA due to its skin corrosion risk (WGK 2 classification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.